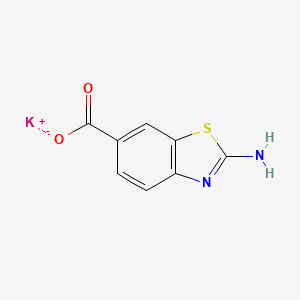

Potassium 2-amino-1,3-benzothiazole-6-carboxylate

Description

Potassium 2-amino-1,3-benzothiazole-6-carboxylate is a carboxylate salt derived from 2-amino-1,3-benzothiazole-6-carboxylic acid (ABTC). ABTC is synthesized via hydrolysis of ethyl 2-amino-1,3-benzothiazole-6-carboxylate (), and the potassium salt likely forms through neutralization of the carboxylic acid with potassium hydroxide. ABTC and its derivatives are primarily used in coordination chemistry, forming polymers with metals like lead(II) and cadmium(II) .

Properties

IUPAC Name |

potassium;2-amino-1,3-benzothiazole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S.K/c9-8-10-5-2-1-4(7(11)12)3-6(5)13-8;/h1-3H,(H2,9,10)(H,11,12);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUHVJZUDWJGXCF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)[O-])SC(=N2)N.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5KN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-aminobenzothiazole derivatives, including potassium 2-amino-1,3-benzothiazole-6-carboxylate, can be achieved through various methods. One common approach involves the reaction of substituted anilines with potassium thiocyanate (KSCN) and bromine (Br₂) in acetic acid (CH₃COOH) . Another method includes the cyclization of 2-aminothiophenols with carbon dioxide (CO₂) in the presence of diethylsilane and a catalyst such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts, such as nano-BF₃/SiO₂, has been reported to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Potassium 2-amino-1,3-benzothiazole-6-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles such as amines or alcohols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols .

Scientific Research Applications

Chemistry

KBTX serves as a vital building block in organic synthesis and the development of various heterocyclic compounds. It is utilized in:

- Synthesis of Coordination Polymers : KBTX can coordinate with metal ions to form polymers with enhanced properties for applications in materials science.

- Reagent in Organic Reactions : It participates in oxidation, reduction, and substitution reactions, facilitating the formation of sulfoxides, sulfones, amines, or thiols.

Biology

The biological activities of KBTX have been extensively studied, particularly its potential therapeutic effects:

- Anticancer Activity : Research indicates that KBTX exhibits significant anticancer properties against various cell lines such as MDA-MB-231 (breast cancer) and NCI-H226 (lung cancer). The compound induces apoptosis and cell cycle arrest by inhibiting metalloenzymes like carbonic anhydrase .

- Antimicrobial Properties : KBTX has shown efficacy against several microbial strains, indicating its potential as an antimicrobial agent in medicinal chemistry .

Medicine

KBTX's ability to inhibit voltage-dependent calcium channels has significant implications for medical research:

- Therapeutic Applications : By blocking calcium influx into cells, KBTX may help manage conditions related to abnormal calcium signaling, such as cardiac arrhythmias or neurodegenerative diseases .

In Vitro Studies

A series of studies have evaluated the efficacy of KBTX derivatives against cancer cell lines:

- IC50 Values : Certain derivatives displayed IC50 values ranging from 0.24 to 0.92 µM against MDA-MB-231 and other cancer cell lines, showcasing potent anticancer activity.

- Mechanism of Action : The anticancer effects are attributed to apoptosis induction via activation of procaspase-3, leading to programmed cell death in targeted cells .

Coordination Complexes

A notable study on KBTX involved its coordination with lead ions to form a polymeric structure. This research highlighted:

- Structural Analysis : X-ray diffraction studies provided insights into the coordination behavior of KBTX with metal ions, revealing its potential for developing novel materials with specific properties .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Building block for heterocycles | Facilitates synthesis of diverse compounds |

| Biology | Anticancer activity | IC50 values between 0.24 - 0.92 µM against cancer cell lines |

| Medicine | Voltage-dependent calcium channel blocker | Potential therapeutic implications for calcium-related disorders |

| Industry | Development of agrochemicals | Utilized in synthesizing compounds with biological activity |

Mechanism of Action

The mechanism of action of potassium 2-amino-1,3-benzothiazole-6-carboxylate involves its ability to block voltage-dependent calcium channels, leading to a decrease in cytosolic calcium levels . This inhibition of calcium channels can affect various cellular processes, including muscle contraction, neurotransmitter release, and cell proliferation . Additionally, the compound can modulate potassium and sodium channels, contributing to its physiological effects .

Comparison with Similar Compounds

Ethyl 2-Amino-1,3-Benzothiazole-6-Carboxylate

Methyl 2-Amino-1,3-Benzothiazole-6-Carboxylate

2-Amino-1,3,4-Thiadiazole Derivatives

6-Aminobenzothiazole

- Molecular Formula : C₇H₆N₂S .

- Key Properties :

- Applications : Intermediate in organic chemistry and materials science .

Comparative Data Table

*logP values inferred from solubility trends and molecular structures.

Biological Activity

Potassium 2-amino-1,3-benzothiazole-6-carboxylate, a derivative of benzothiazole, is part of a class of compounds known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential applications in medicinal chemistry.

Overview of Benzothiazole Derivatives

Benzothiazole derivatives have gained attention due to their broad spectrum of biological activities. They are known to exhibit anticancer , antimicrobial , anti-inflammatory , and antidiabetic properties. The structural diversity of these compounds allows for various modifications that can enhance their therapeutic efficacy .

Anticancer Activity

Research indicates that this compound demonstrates significant anticancer activity against various cancer cell lines. The mechanism of action often involves the inhibition of metalloenzymes such as carbonic anhydrase, which is crucial in tumor progression.

Case Studies and Findings

- In vitro Studies : A study reported that certain benzothiazole derivatives exhibited IC50 values ranging from 0.24 to 0.92 µM against several cancer cell lines, including MDA-MB-231 (breast cancer) and NCI-H226 (lung cancer) . The compound's efficacy was evaluated against leukemia, colon, and melanoma cell lines with log GI50 values indicating potent activity.

- Mechanism of Action : The anticancer effects are attributed to apoptosis induction and cell cycle arrest. Compounds derived from benzothiazoles have been shown to activate procaspase-3, leading to programmed cell death in cancer cells .

Antimicrobial Activity

This compound also exhibits notable antimicrobial properties. Various studies have highlighted its effectiveness against a range of pathogens.

Research Insights

- A systematic review indicated that benzothiazole derivatives possess antimicrobial activity due to their ability to disrupt microbial cell membranes and interfere with metabolic processes .

- Specific derivatives have shown promise as candidates for developing new antibiotics, particularly in combating resistant strains.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications. The introduction of different substituents at various positions on the benzothiazole ring can enhance its potency and selectivity.

Key Findings from SAR Studies

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Potassium 2-amino-1,3-benzothiazole-6-carboxylate, and how is purity ensured?

- Methodological Answer : The ligand is typically synthesized via hydrolysis of its ester precursor (e.g., ethyl or methyl 2-amino-1,3-benzothiazole-6-carboxylate) under alkaline conditions. For example, hydrolysis with aqueous NaOH followed by neutralization with potassium hydroxide yields the potassium salt . Purification involves recrystallization or column chromatography, with purity verified via NMR (<sup>1</sup>H/<sup>13</sup>C) and elemental analysis. Residual solvents are monitored using gas chromatography-mass spectrometry (GC-MS).

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- X-ray diffraction (XRD) : Resolves coordination geometry and bond lengths (e.g., Pb–O bonds at 2.366–2.395 Å in lead complexes ).

- FT-IR : Confirms carboxylate (COO<sup>−</sup>) stretches (~1600 cm<sup>-1</sup>) and amine (NH2) vibrations (~3400 cm<sup>-1</sup>).

- NMR : <sup>1</sup>H NMR in D2O reveals aromatic proton shifts (δ 6.8–8.2 ppm) and amine proton signals.

Q. How does this ligand participate in metal-organic framework (MOF) assembly?

- Methodological Answer : The ligand acts as a polydentate donor via its carboxylate O atoms and thiazole N/S atoms. For example, in lead(II) complexes, it forms (4 + 2) coordination environments with Pb–O covalent bonds and secondary Pb–S interactions (3.389 Å, shorter than van der Waals radii) . Hydrothermal synthesis (140°C, 96 hours) is commonly used to grow single crystals for structural analysis .

Advanced Research Questions

Q. How can researchers design coordination polymers with tailored luminescent or catalytic properties using this ligand?

- Methodological Answer : Select metal ions with specific electronic configurations (e.g., Cd<sup>II</sup> or Pb<sup>II</sup>) and optimize reaction conditions (pH, temperature). For instance, Cd(II) complexes with 2,2′-bipyridine co-ligands exhibit π-π stacking (3.641 Å centroid distances) and hydrogen-bonded 3D networks, enhancing stability for photocatalysis . DFT calculations predict charge-transfer transitions for luminescence tuning.

Q. What challenges arise in resolving crystallographic data for complexes of this ligand, and how are they addressed?

- Methodological Answer : Challenges include:

- Disorder in aromatic rings : Mitigated using SHELXL refinement with restraints on bond lengths/angles .

- Weak secondary interactions (e.g., Pb–S) : Validated via bond-length comparison to CSD database entries (e.g., van der Waals radii thresholds) .

- Hydrogen bonding ambiguity : Difference Fourier maps and riding models refine NH/CH positions .

Q. How do solvent polarity and temperature affect the ligand’s coordination mode in solution?

- Methodological Answer : Polar solvents (e.g., H2O/DMF) stabilize ionic carboxylate forms, favoring O-donor coordination. Elevated temperatures (e.g., hydrothermal synthesis at 140°C) promote S/N participation, as seen in Pb–S secondary bonds . Variable-temperature NMR monitors dynamic binding in solution.

Q. What computational tools predict the ligand’s binding affinity for rare-earth or transition metals?

- Methodological Answer : Molecular docking (AutoDock Vina) and DFT (Gaussian 09) simulate metal-ligand interactions. CSD data (e.g., bond valency parameters) validate predicted geometries . For example, Pb<sup>II</sup> complexes show distorted pyramidal coordination, consistent with DFT-optimized structures .

Data Contradiction Analysis

Q. Why do reported Cd–N bond lengths in cadmium complexes vary significantly (2.345–2.484 Å)?

- Methodological Answer : Variations arise from:

- Co-ligand effects : 2,2′-bipyridine increases steric hindrance, elongating Cd–N bonds .

- Crystal packing : Hydrogen bonding (N–H⋯O) and π-π interactions compress bond lengths in densely packed structures .

- Electronic factors : Electron-withdrawing substituents on the benzothiazole ring modulate donor strength.

Q. How reliable are CSD entries for validating novel coordination modes of this ligand?

- Methodological Answer : CSD entries (e.g., Cambridge Structural Database v5.31) provide statistical baselines for bond lengths/angles. However, outliers (e.g., Pb–S secondary bonds) require validation via Hirshfeld surface analysis and charge-density studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.